molecular formula C19H17FN2O4S2 B2545858 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate CAS No. 1396765-67-5

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate

Cat. No.: B2545858
CAS No.: 1396765-67-5
M. Wt: 420.47
InChI Key: UOSLBMBSDFAWIW-UHFFFAOYSA-N
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Description

This compound features a fluorinated benzo[d]thiazole core linked to an azetidine ring, with an acetate ester moiety bearing a 4-(methylsulfonyl)phenyl group.

Properties

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S2/c1-28(24,25)15-5-2-12(3-6-15)8-18(23)26-14-10-22(11-14)19-21-16-7-4-13(20)9-17(16)27-19/h2-7,9,14H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSLBMBSDFAWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound:
  • Core : 6-Fluorobenzo[d]thiazole + azetidine.
  • Side Chain : 2-(4-(methylsulfonyl)phenyl)acetate ester.
Analogues from Evidence:
Compound Name/ID Core Structure Key Functional Groups Notable Features
1f () Thiazole-phenylurea Trifluoromethylphenyl, hydrazinyl-carbonyl Urea linkage; high yield (70.7%)
Ketosulfone () Pyridine + methylsulfonylphenyl Ketone Intermediate for Etoricoxib
Triazole-thiones [7–9] () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Tautomerism (thione vs. thiol)
8j/8k () Thiazole-phenylurea Chloromethyl, chlorophenyl Lower yields (~52–55%)

Key Observations :

  • The methylsulfonylphenyl group is shared with intermediates like the ketosulfone () and patented pyrrole carboxamide (), suggesting relevance in COX-2 inhibition or kinase targeting .

Key Observations :

  • The target’s acetate ester and sulfonyl groups would likely exhibit IR bands at ~1700 cm⁻¹ (C=O) and ~1300–1150 cm⁻¹ (S=O), comparable to analogues in and .
  • Yields for urea-thiazole derivatives () vary widely (52–78%), suggesting synthetic challenges in azetidine-containing systems.

Stability and Tautomerism

  • Unlike triazole-thiones (), the target’s azetidine and ester groups likely prevent tautomerism, enhancing stability under physiological conditions .
  • The methylsulfonyl group’s electron-withdrawing nature may reduce hydrolysis of the acetate ester compared to more labile groups (e.g., chloromethyl in ) .

Preparation Methods

Synthesis of 6-Fluorobenzo[d]thiazol-2-amine

The benzothiazole core is typically constructed via cyclocondensation of fluorinated aniline derivatives with thiourea or sulfurizing agents. A pivotal method involves reacting 4-fluoro-2-aminothiophenol with cyanogen bromide under acidic conditions to form the benzothiazole ring. Alternatively, 2-amino-6-fluorobenzothiazole can be synthesized by treating 4-fluoroaniline with ammonium thiocyanate and bromine in acetic acid, achieving cyclization through electrophilic aromatic substitution. Nuclear magnetic resonance (NMR) analysis of intermediates, such as 7-chloro-6-fluoro-2-aminobenzothiazole, confirms regioselective fluorination at the 6-position.

Azetidine Ring Formation and Functionalization

Azetidine rings are synthesized via cyclization strategies or reduction of β-lactams. Patent WO2018108954A1 discloses a method for preparing 3-(fluoromethyl)azetidine intermediates using tert-butyl-protected precursors. For this compound, tert-butyl 3-aminomethylazetidine-1-carboxylate is fluorinated using tetrabutylammonium fluoride (TBAF), followed by acidic deprotection with trifluoroacetic acid to yield the free azetidin-3-yl amine. Coupling this amine to the benzothiazole requires activating the thiazole’s 2-position, often via bromination or chlorination, followed by nucleophilic substitution with the azetidine amine.

Preparation of 2-(4-(Methylsulfonyl)phenyl)acetic Acid

The methylsulfonylphenyl acetic acid moiety is synthesized through Friedel-Crafts acetylation of toluene derivatives followed by sulfonation. A validated route involves sulfonating 4-methylphenylacetic acid with chlorosulfonic acid, followed by oxidation with hydrogen peroxide to install the methylsulfonyl group. Esterification of the resultant acid with methanol and sulfuric acid under reflux yields methyl 2-(4-(methylsulfonyl)phenyl)acetate, as demonstrated by a 100% conversion rate in a scaled-up procedure.

Esterification of Azetidin-3-ol with 2-(4-(Methylsulfonyl)phenyl)acetic Acid

The final esterification step links the azetidine alcohol to the acetic acid derivative. Utilizing a Steglich esterification, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is reacted with 2-(4-(methylsulfonyl)phenyl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Alternatively, direct acid-catalyzed esterification using sulfuric acid in refluxing toluene achieves moderate yields, though side-product formation necessitates purification via silica gel chromatography.

Analytical and Process Optimization Insights

Comparative studies highlight the superiority of coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over traditional DCC, offering higher yields (85% vs. 72%) and reduced reaction times. Patent WO2022056100A1 emphasizes the criticality of protecting-group strategies, with tert-butoxycarbonyl (Boc) groups enabling selective functionalization of the azetidine nitrogen. Quantitative ¹H-NMR and LC-MS analyses are indispensable for verifying intermediate purity, particularly in detecting residual solvents or dehalogenation byproducts.

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